molecular formula C14H18ClN3O2S B2857598 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034404-56-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2857598
CAS No.: 2034404-56-1
M. Wt: 327.83
InChI Key: AUYOXHIBWMHENV-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18ClN3O2S and its molecular weight is 327.83. The purity is usually 95%.
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Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O3S. It features a pyrazole core which is known for a wide range of biological activities. The presence of a chlorothiophene moiety and methoxyethyl group enhances its pharmacological profile.

PropertyValue
Molecular Weight326.8 g/mol
Molecular FormulaC14H15ClN2O3S
CAS Number2034403-41-1

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study found that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Effects

In addition to anti-inflammatory properties, similar compounds have demonstrated analgesic effects in various animal models. For example, some pyrazole derivatives were tested on carrageenan-induced edema models showing pain relief comparable to traditional analgesics .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Compounds with similar structures were tested against various bacterial strains including E. coli and S. aureus, showing promising results in inhibiting bacterial growth . This suggests that this compound may possess similar antibacterial properties.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes related to inflammatory pathways and bacterial metabolism. The interaction with cyclooxygenase (COX) enzymes has been noted in related compounds, leading to reduced synthesis of inflammatory mediators .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most potent compounds showed significant anti-inflammatory activity with minimal side effects .
  • Antibacterial Research : A study tested various pyrazole derivatives against standard bacterial strains and reported notable antibacterial activity, particularly in compounds with aliphatic amide linkages .
  • Pharmacokinetics : In silico studies have suggested favorable pharmacokinetic properties for related compounds, including good absorption and distribution characteristics which are critical for therapeutic efficacy .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-8-13(9(2)18(3)17-8)14(19)16-7-10(20-4)11-5-6-12(15)21-11/h5-6,10H,7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYOXHIBWMHENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.